molecular formula C15H17N3O3 B2449314 ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate CAS No. 1006444-16-1

ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate

Cat. No. B2449314
CAS RN: 1006444-16-1
M. Wt: 287.319
InChI Key: KYKAUQWIZZHGLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an important tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and proteins, thereby altering various biochemical and physiological processes in living organisms.
Biochemical and Physiological Effects:
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate has been shown to have a wide range of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes and proteins, which can lead to changes in various physiological processes such as metabolism, cell signaling, and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate in lab experiments is its high stability and purity. This makes it a reliable tool for studying various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for the use of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate in scientific research. One potential direction is the study of its effects on specific enzymes and proteins, which could lead to the development of new drugs and therapies. Another potential direction is the investigation of its potential use as a diagnostic tool for certain diseases, based on its ability to alter various physiological processes in living organisms.
In conclusion, ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate is a highly valuable compound for scientific research. Its unique properties make it an important tool for studying various biochemical and physiological processes, and its potential applications in the development of new drugs and therapies make it an exciting area of research for the future.

Synthesis Methods

The synthesis of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl 2-oxoacetate in the presence of hydroxylamine hydrochloride. This method yields a pure and highly stable form of the compound, which is suitable for use in scientific research.

Scientific Research Applications

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate has a wide range of applications in scientific research. This compound has been used to study the mechanism of action of various enzymes and proteins, as well as to investigate the biochemical and physiological effects of different compounds on living organisms.

properties

IUPAC Name

ethyl (2E)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-hydroxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-4-21-15(19)14(17-20)13-10(2)16-18(11(13)3)12-8-6-5-7-9-12/h5-9,20H,4H2,1-3H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKAUQWIZZHGLZ-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=C(N(N=C1C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate

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